N~2~-Hydroxy-L-glutaminylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Hydroxy-L-glutaminylglycine is a chemical compound with the molecular formula C7H13N3O5. It is known for its role as a substrate in enzymatic reactions, particularly those involving transglutaminase enzymes. This compound is utilized in various biochemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~-Hydroxy-L-glutaminylglycine can be synthesized through enzymatic reactions involving transglutaminase. The typical reaction involves the use of CBZ-L-glutaminylglycine and hydroxylamine as substrates. The reaction is carried out under specific conditions, such as a temperature of 37°C and a pH of 6.0 .
Industrial Production Methods
Industrial production of N2-Hydroxy-L-glutaminylglycine involves the purification of transglutaminase from sources such as bovine liver. The enzyme is then used to catalyze the formation of N2-Hydroxy-L-glutaminylglycine from its substrates. The purification process includes gel filtration and characterization of the enzyme’s activity under various conditions .
Chemical Reactions Analysis
Types of Reactions
N~2~-Hydroxy-L-glutaminylglycine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions involving N2-Hydroxy-L-glutaminylglycine include hydroxylamine, calcium chloride, and various buffers. The reactions are typically carried out at specific temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed
The major products formed from reactions involving N2-Hydroxy-L-glutaminylglycine depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylamine results in the formation of CBZ-Gln-Gly-Hydroxamate .
Scientific Research Applications
N~2~-Hydroxy-L-glutaminylglycine has several scientific research applications, including:
Chemistry: It is used as a substrate to study the activity of transglutaminase enzymes.
Biology: It is used in the enzymatic synthesis of N-linked neoglycoproteins.
Medicine: It is used to differentiate and characterize transglutaminase enzymes that catalyze the post-translational covalent cross-linking of peptides.
Industry: It is used in the production of various biochemical products through enzymatic reactions.
Mechanism of Action
The mechanism of action of N2-Hydroxy-L-glutaminylglycine involves its role as a substrate for transglutaminase enzymes. These enzymes catalyze the transfer of acyl groups and the formation of covalent cross-links between peptide-bound glutaminyl residues and amino groups. This process leads to the modification of proteins and the formation of isopeptide bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-Hydroxy-L-glutaminylglycine include:
N-Benzyloxycarbonyl-L-Glutaminylglycine (Z-Gln-Gly): Used as a substrate for transglutaminase enzymes.
L-γ-Glutamyl-N-(3-ethynylphenyl)-N-hydroxy-L-glutaminylglycine: Another substrate for enzymatic reactions involving transglutaminase.
Uniqueness
N~2~-Hydroxy-L-glutaminylglycine is unique due to its specific role in enzymatic reactions involving transglutaminase. Its ability to form covalent cross-links between peptide-bound glutaminyl residues and amino groups makes it a valuable compound in various biochemical and industrial applications .
Properties
CAS No. |
656831-35-5 |
---|---|
Molecular Formula |
C7H13N3O5 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H13N3O5/c8-5(11)2-1-4(10-15)7(14)9-3-6(12)13/h4,10,15H,1-3H2,(H2,8,11)(H,9,14)(H,12,13)/t4-/m0/s1 |
InChI Key |
MYURFZKFMUGECJ-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NO |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.